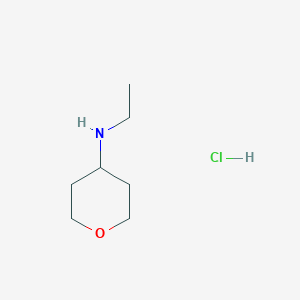

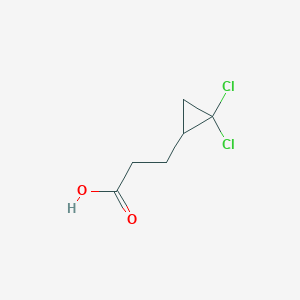

3-Chloro-5-ethoxy-4-hydroxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-5-ethoxy-4-hydroxybenzonitrile (CEHBN) is a compound that has been studied extensively for its various biochemical and physiological effects. It is a chlorinated derivative of benzonitrile, which is a highly reactive organic compound. CEHBN has been used in various scientific research applications, and has been found to have a wide range of potential applications.

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis and Antimicrobial Activities : The synthesis of 8-Ethoxycoumarin derivatives, including reactions with 3-acetyl-8-ethoxycoumarin, demonstrates the versatility of similar structures in producing compounds with potential antimicrobial activities. These derivatives were tested for their antimicrobial efficacy, showcasing the broad utility of chloro-ethoxy-hydroxybenzonitrile compounds in medicinal chemistry (Mohamed et al., 2012).

Environmental Biodegradation

Biotransformation of Benzonitrile Herbicides : Rhodococci have been demonstrated to transform 3,5-dichloro-4-hydroxybenzonitrile (chloroxynil) and other benzonitrile herbicides into less toxic amides, highlighting the potential of microbial action in mitigating environmental pollution from such compounds (Veselá et al., 2012).

Reduction of Substituted Benzonitrile Pesticides : The study on the electrochemical reduction of ioxynil, bromoxynil, and chloroxynil reveals insights into the degradation pathways of these pesticides, indicating potential methods for their environmental detoxification (Sokolová et al., 2008).

Molecular Structure and Properties

Isostructures, Polymorphs, and Solvates : Research into the structural aspects of 3,5-dihalo-4-hydroxybenzonitriles, including their chain-like arrangements and intermolecular interactions, contributes to our understanding of their physical and chemical properties, which is crucial for designing new materials and drugs (Britton, 2006).

Vibrational Analysis : The vibrational analysis of similar compounds, such as 4-chloro-3-nitrobenzonitrile, using quantum chemical calculations, aids in understanding their molecular behavior, which is essential for applications in material science and molecular engineering (Sert et al., 2013).

Mechanism of Action

Target of Action

It is used in the preparation of (3-cyanophenoxy)pyrazoles, which are known to be non-nucleoside hiv reverse transcriptase inhibitors . This suggests that the compound may interact with the HIV reverse transcriptase enzyme.

Mode of Action

The exact mode of action of 3-Chloro-5-ethoxy-4-hydroxybenzonitrile Given its use in the synthesis of non-nucleoside HIV reverse transcriptase inhibitors, it may be inferred that the compound could interact with the HIV reverse transcriptase enzyme, potentially inhibiting its function .

Biochemical Pathways

Given its potential role as a precursor in the synthesis of hiv reverse transcriptase inhibitors, it might be involved in the inhibition of the hiv replication pathway .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of This compound Therefore, its impact on bioavailability cannot be accurately determined at this time .

Result of Action

Given its potential role in the synthesis of hiv reverse transcriptase inhibitors, it might contribute to the inhibition of hiv replication .

properties

IUPAC Name |

3-chloro-5-ethoxy-4-hydroxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-4,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQSBBHDXHABFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C#N)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712656.png)

![1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2712658.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide](/img/structure/B2712662.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2712663.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2712666.png)

![5,6-Dimethyl-3-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B2712671.png)

![N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2712672.png)